molecular formula C12H19NO2 B2453615 3-{[(4-Methoxybutyl)amino]methyl}phenol CAS No. 1248279-20-0

3-{[(4-Methoxybutyl)amino]methyl}phenol

Cat. No.: B2453615
CAS No.: 1248279-20-0
M. Wt: 209.289
InChI Key: SHMVIWMYZJVPCR-UHFFFAOYSA-N
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Description

3-{[(4-Methoxybutyl)amino]methyl}phenol is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol It is characterized by the presence of a phenol group substituted with a 4-methoxybutylamino group at the meta position

Scientific Research Applications

3-{[(4-Methoxybutyl)amino]methyl}phenol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Methoxybutyl)amino]methyl}phenol typically involves the reaction of 3-hydroxybenzaldehyde with 4-methoxybutylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with optimization of reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control to ensure it meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Methoxybutyl)amino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products Formed

Mechanism of Action

The mechanism of action of 3-{[(4-Methoxybutyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the amino group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(4-Methoxyethyl)amino]methyl}phenol
  • 3-{[(4-Methoxypropyl)amino]methyl}phenol
  • 3-{[(4-Methoxyisobutyl)amino]methyl}phenol

Uniqueness

3-{[(4-Methoxybutyl)amino]methyl}phenol is unique due to the specific length and structure of its 4-methoxybutylamino substituent. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

3-[(4-methoxybutylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-15-8-3-2-7-13-10-11-5-4-6-12(14)9-11/h4-6,9,13-14H,2-3,7-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMVIWMYZJVPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCNCC1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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